N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide is a chemical compound known for its systemic fungicidal properties. It has been studied for its effectiveness against various plant pathogenic fungi, making it a valuable asset in agricultural chemistry .
Preparation Methods
The synthesis of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves the reaction of piperazine with 2,2,2-trichloroethyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide has several scientific research applications:
Agricultural Chemistry: It is primarily used as a systemic fungicide to protect crops from fungal infections.
Biological Studies: The compound’s fungicidal properties make it a subject of interest in studies related to plant pathology and fungal biology.
Industrial Applications: It may be used in the formulation of fungicidal products for agricultural use.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves its systemic activity within the plant. Upon application, the compound is absorbed by the plant and translocated to various tissues. It exerts its fungicidal effects by interfering with the metabolic processes of the fungi, leading to their inhibition and eventual death . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt key enzymatic functions within the fungal cells.
Comparison with Similar Compounds
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide can be compared with other systemic fungicides such as:
Bis(2,2,2-trichloroethyl) azodicarboxylate: This compound has similar trichloroethyl groups but differs in its overall structure and applications.
The uniqueness of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide lies in its specific systemic activity and effectiveness against a broad spectrum of plant pathogenic fungi .
Properties
CAS No. |
34520-75-7 |
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Molecular Formula |
C10H14Cl6N4O2 |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-N,4-N-bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)5-17-7(21)19-1-2-20(4-3-19)8(22)18-6-10(14,15)16/h1-6H2,(H,17,21)(H,18,22) |
InChI Key |
PEMUPXNRKUQNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)NCC(Cl)(Cl)Cl)C(=O)NCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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